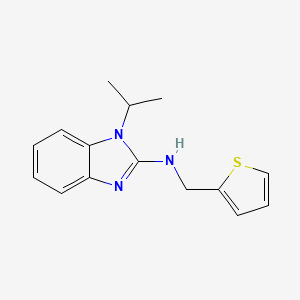
1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as SKLB610, is a benzimidazole derivative that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit anti-cancer activity, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the Akt/mTOR and MEK/ERK pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been reported to have anti-inflammatory activity, as well as the ability to inhibit angiogenesis (the formation of new blood vessels). These effects may contribute to the overall anti-tumor activity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is its relatively low toxicity, which makes it a safer alternative to many other anti-cancer agents. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings. Additionally, further studies are needed to fully understand the potential side effects and long-term safety of this compound.
Direcciones Futuras
There are several potential future directions for research involving 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine. One area of interest is the development of more efficient synthesis methods that could improve the yield and purity of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify any potential drug interactions or side effects. Finally, there is a need for in vivo studies to determine the efficacy and safety of this compound in animal models and potentially in clinical trials.
Métodos De Síntesis
The synthesis of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves a multi-step process, starting with the reaction of 2-thiophenemethylamine with 1-bromo-3-chloropropane to form a thienylmethyl-substituted amine. This intermediate is then reacted with 2-aminobenzimidazole in the presence of a palladium catalyst to yield this compound.
Aplicaciones Científicas De Investigación
1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis and inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated the anti-tumor effects of this compound, with significant reductions in tumor growth observed in animal models.
Propiedades
IUPAC Name |
1-propan-2-yl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11(2)18-14-8-4-3-7-13(14)17-15(18)16-10-12-6-5-9-19-12/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDQLAQFPNOFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)
![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)


![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)
![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)


![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)
![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)
![N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5889207.png)
